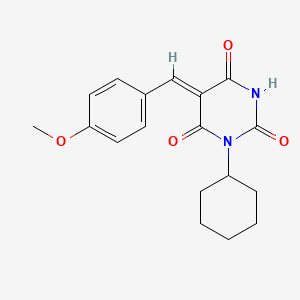![molecular formula C24H29N3O2 B6101320 7-(3-phenylpropyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101320.png)
7-(3-phenylpropyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-phenylpropyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PD-168077 and belongs to the class of spirocyclic compounds.
作用机制
The mechanism of action of PD-168077 involves its interaction with the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). PD-168077 acts as a selective agonist for the dopamine D4 receptor, which leads to the activation of downstream signaling pathways, including the cAMP/PKA pathway and the ERK/MAPK pathway. These pathways are involved in the regulation of various cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects
PD-168077 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cancer cell growth and proliferation. PD-168077 has also been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its interaction with the dopamine D4 receptor.
实验室实验的优点和局限性
PD-168077 has several advantages for lab experiments, including its high selectivity for the dopamine D4 receptor, its ability to penetrate the blood-brain barrier, and its potential use as a chemotherapeutic agent for the treatment of cancer. However, there are also some limitations to the use of PD-168077 in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of PD-168077, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other neurological disorders, and the optimization of its chemotherapeutic properties for the treatment of cancer. PD-168077 may also be studied for its potential use in drug discovery, as it has been shown to have a high affinity for the dopamine D4 receptor, which is a target for several therapeutic drugs.
合成方法
The synthesis of PD-168077 involves several steps, including the condensation of 3-pyridinylacetic acid with 3-phenylpropanal, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the cyclization of the resulting intermediate with ethyl chloroformate and ammonia to form PD-168077. The yield of this synthesis method is around 40%, and the purity of the compound can be improved by further purification techniques.
科学研究应用
PD-168077 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PD-168077 has been shown to act as a selective agonist for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. PD-168077 has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
In cancer research, PD-168077 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. PD-168077 has also been studied for its potential use as a chemotherapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
7-(3-phenylpropyl)-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-22(17-21-9-4-13-25-18-21)27-16-12-24(19-27)11-6-15-26(23(24)29)14-5-10-20-7-2-1-3-8-20/h1-4,7-9,13,18H,5-6,10-12,14-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGJYFPBAXTZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CC3=CN=CC=C3)C(=O)N(C1)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6101237.png)

![(2-fluoro-4-biphenylyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6101248.png)
![3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6101263.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6101267.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyrylcyclohex-2-en-1-one](/img/structure/B6101275.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6101278.png)
![2-[4-(cyclohexylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101283.png)

![2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B6101297.png)
![N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6101307.png)
![N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6101315.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6101321.png)